Samarium oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

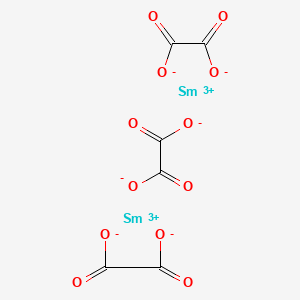

Properties

CAS No. |

3252-68-4 |

|---|---|

Molecular Formula |

C6O12Sm2 |

Molecular Weight |

564.8 g/mol |

IUPAC Name |

oxalate;samarium(3+) |

InChI |

InChI=1S/3C2H2O4.2Sm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

DABIZUXUJGHLMW-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sm+3].[Sm+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Samarium Oxalate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of samarium oxalate (B1200264), focusing on its chemical formula, crystal structure, and thermal decomposition properties. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize samarium compounds as precursors or in other applications.

Chemical Formula and General Properties

Samarium oxalate is an inorganic compound of samarium and oxalic acid. It primarily exists in a hydrated form, with the decahydrate (B1171855) being the most common.

-

Anhydrous Formula: Sm₂(C₂O₄)₃[1]

-

Hydrated Formula: Sm₂(C₂O₄)₃·10H₂O[1]

-

Appearance: Yellowish-white crystalline powder.[1]

-

Solubility: It is highly insoluble in water.

Crystal Structure

This compound decahydrate, Sm₂(C₂O₄)₃·10H₂O, is isostructural with other early lanthanide oxalate decahydrates. Its crystalline structure has been determined by X-ray diffraction.

Table 1: Crystallographic Data for Gadolinium Oxalate (Isostructural to this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.344(2) Å |

| b | 9.643(6) Å |

| c | 11.721(2) Å |

| β | 118.7(2)° |

Data for Gadolinium Oxalate, which is isostructural with this compound.

The structure consists of a nine-coordinate samarium ion. The coordination sphere is comprised of six oxygen atoms from the oxalate ligands and three oxygen atoms from water molecules. This arrangement forms a layered structure.

Caption: Experimental workflow for the synthesis of this compound.

Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process that can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process involves an initial dehydration followed by the decomposition of the anhydrous oxalate to samarium oxide.

The decomposition pathway is as follows:

Sm₂(C₂O₄)₃·10H₂O → Sm₂(C₂O₄)₃ → Sm₂O(CO₃)₂ → Sm₂O₂CO₃ → Sm₂O₃

Table 2: Thermal Decomposition Stages of this compound Decahydrate

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

| 78 - 385 | Dehydration (loss of 10 H₂O) | 24.18% |

| 385 - 430 | Decomposition to Dioxycarbonate | 22.83% |

| 430 - 645 | Decomposition to Samarium Oxide | 11.82% |

Note: The temperature ranges can vary depending on the experimental conditions such as heating rate and atmosphere.

Caption: Logical relationship of the thermal decomposition of this compound.

Experimental Protocols

Synthesis of this compound Decahydrate via Precipitation

This protocol describes a typical laboratory-scale synthesis of this compound decahydrate by direct precipitation.

Materials:

-

Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of samarium(III) nitrate: Dissolve the appropriate amount of Sm(NO₃)₃·6H₂O in deionized water in a beaker.

-

Prepare a 0.15 M solution of oxalic acid: Dissolve the appropriate amount of H₂C₂O₄·2H₂O in deionized water in a separate beaker.

-

Precipitation: While stirring the samarium nitrate solution at room temperature, slowly add the oxalic acid solution dropwise. A yellowish-white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture for approximately 30 minutes to allow the precipitate to fully form and age.

-

Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate on the filter paper several times with deionized water to remove any unreacted reagents and byproducts.

-

Drying: Carefully transfer the washed precipitate to a watch glass and dry it in an oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of this compound decahydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucible

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small amount of the dried this compound decahydrate powder (typically 5-10 mg) into the TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas to nitrogen with a flow rate of approximately 20-50 mL/min.

-

Program the temperature profile: Heat from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges of the different decomposition steps and calculate the percentage mass loss for each step. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

References

A Comprehensive Technical Guide to the Physical Properties of Samarium Oxalate Hydrate

This guide provides an in-depth overview of the core physical properties of samarium oxalate (B1200264) hydrate (B1144303), with a particular focus on its thermal behavior and structural characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a precursor for the synthesis of samarium-based materials.

General Properties

Samarium oxalate hydrate is an inorganic compound, a salt of samarium and oxalic acid. It is most commonly found as a decahydrate (B1171855) with the chemical formula Sm₂(C₂O₄)₃·10H₂O. It typically presents as a white or pale yellow crystalline powder and is notable for its high insolubility in water.[1] This property is central to its primary synthesis method, which involves precipitation from an aqueous solution.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound decahydrate.

| Property | Value | Reference |

| Chemical Formula | Sm₂(C₂O₄)₃·10H₂O | [1] |

| Molar Mass | 744.93 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Solubility in Water | Highly insoluble | |

| Crystal System | Monoclinic (isostructural with Ce₂(C₂O₄)₃·10H₂O) | [2] |

| Space Group | P2₁/c (isostructural with Ce₂(C₂O₄)₃·10H₂O) | [2] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound hydrate is through precipitation. Below are detailed protocols derived from the literature.

This method relies on the reaction of a soluble samarium salt with an oxalate source in an aqueous medium.

Experimental Protocol:

-

Preparation of Samarium Solution: Prepare a solution of a soluble samarium salt, such as samarium acetate (B1210297), in a suitable solvent like glacial acetic acid. The solution should be heated and stirred.

-

Preparation of Precipitant: Prepare a hot 4% solution of ammonium (B1175870) oxalate.

-

Precipitation: Slowly add the hot ammonium oxalate solution to the stirred, hot samarium acetate solution. A precipitate of this compound hydrate will form.

-

pH Adjustment: Neutralize the resulting solution to a pH of 7 using ammonium hydroxide (B78521) (NH₄OH).

-

Digestion: Allow the precipitate to stand at room temperature for approximately 1 hour to ensure complete precipitation and particle growth.

-

Isolation and Washing: Filter the precipitate from the solution. Wash the collected solid with a diluted ammonium oxalate solution to remove any unreacted starting materials or byproducts.

-

Drying: Dry the purified this compound hydrate. For thermal analysis preparation, drying at 110°C for six hours has been reported.

This method is employed for the recovery of samarium from organic solutions.

Experimental Protocol:

-

Organic Phase Preparation: A samarium-loaded organic phase containing an acidic extractant (e.g., Versatic Acid 10 or di-2-ethylhexyl phosphoric acid) is prepared.

-

Stripping and Precipitation: The organic phase is emulsified with an aqueous solution of oxalic acid. The samarium is stripped from the organic phase and simultaneously precipitates as this compound hydrate in the aqueous phase.

-

Separation: The two phases are separated to isolate the aqueous slurry containing the precipitate.

-

Isolation and Purification: The this compound hydrate is then filtered, washed, and dried as described in the previous method.

The efficiency of precipitation is dependent on the concentration of oxalic acid in the aqueous phase.

Thermal Decomposition

This compound hydrate undergoes a multi-step thermal decomposition process when heated, ultimately yielding samarium(III) oxide (Sm₂O₃). This process begins with dehydration, followed by the decomposition of the anhydrous oxalate.

The decahydrate loses its ten water molecules in a stepwise manner. While some studies indicate a five-step dehydration process, others have noted the formation of a stable hexahydrate intermediate (Sm₂(C₂O₄)₃·6H₂O).[3] The initial mass loss corresponding to the liberation of water molecules has been observed at temperatures as low as 85°C and 152°C.[2]

Following complete dehydration, the anhydrous this compound is thermally unstable and decomposes into samarium(III) oxide. The final decomposition to Sm₂O₃ is reported to occur at approximately 645°C, with the formation of the stable oxide being complete in the temperature range of 690–720°C.

The overall thermal decomposition can be summarized by the following reactions:

-

Dehydration: Sm₂(C₂O₄)₃·10H₂O(s) → Sm₂(C₂O₄)₃(s) + 10H₂O(g)

-

Decomposition: Sm₂(C₂O₄)₃(s) → Sm₂O₃(s) + 3CO(g) + 3CO₂(g)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of this compound hydrate.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound hydrate sample (approximately 15 mg) is placed in a sample pan (e.g., alumina). The sample should be dried prior to analysis (e.g., at 110°C for 6 hours).

-

Instrument Setup: The analysis is conducted using a thermobalance (e.g., a Stanton thermobalance) or a simultaneous TGA/DTA instrument.

-

Atmosphere: The experiment is typically run in a controlled atmosphere, such as flowing air or an inert gas like nitrogen, at a specified flow rate (e.g., 50 ml/min).

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 1000°C).

-

Data Acquisition: The instrument records the change in mass of the sample (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

Crystal Structure and Morphology

X-ray diffraction (XRD) studies have indicated that this compound decahydrate is isostructural with other lanthanide oxalate decahydrates, such as cerium oxalate decahydrate. These studies have revealed a monoclinic crystal system with the space group P2₁/c.[2] The needle-like precipitate has been identified as Sm₂(C₂O₄)₃·10H₂O by XRD.[4]

The morphology of the this compound hydrate crystals can be influenced by the synthesis conditions. For instance, the use of a complexing agent such as sodium citrate (B86180) during precipitation can lead to the formation of flower-like microstructures. The concentration of reactants, such as oxalic acid and the samarium salt, can also affect the size and shape of the resulting particles.

References

Unveiling the Structure of Samarium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of samarium oxalate (B1200264), a compound of significant interest in materials science and coordination chemistry. A comprehensive understanding of its three-dimensional arrangement is crucial for the targeted design of novel materials with specific optical, magnetic, and catalytic properties. This document outlines the synthesis, structural determination, and key crystallographic parameters of samarium(III) oxalate decahydrate (B1171855).

Crystal Structure and Physicochemical Properties

Samarium(III) oxalate typically crystallizes as a decahydrate with the chemical formula Sm₂(C₂O₄)₃·10H₂O.[1] It presents as yellow crystals that are insoluble in water.[1] Structural analyses have revealed that samarium oxalate is part of an isostructural series of lighter lanthanide oxalates.

Crystallographic Data

This compound decahydrate crystallizes in the monoclinic system with the space group P2₁/c. This structure is characteristic of the lighter lanthanides from Lanthanum (La) to Holmium (Ho).[2] The crystal structure consists of a two-dimensional coordination polymer forming a honeycomb-like network.[2][3]

The samarium(III) ion is nine-coordinated, forming a distorted tricapped trigonal prism.[2] The coordination sphere of the samarium ion is composed of six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules.[2] The overall structure can be described as catena-tris(μ₂-oxalato-O,O',O'',O''')-hexa-aqua-di-samarium(III) tetrahydrate, with the formula [Sm₂(C₂O₄)₃(H₂O)₆]·4H₂O.[2] The layers of the honeycomb structure are held together by hydrogen bonds.[2][3]

Table 1: Crystallographic Data for this compound Decahydrate

| Parameter | Value |

| Chemical Formula | Sm₂(C₂O₄)₃·10H₂O |

| Molar Mass | 744.93 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (formula units per unit cell) | 2 |

| Coordination Number of Sm³⁺ | 9 |

Note: Specific unit cell parameters (a, b, c, β) for this compound are determined through single-crystal X-ray diffraction and are similar to those of other light lanthanide oxalates in the same isostructural series.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound Single Crystals

Several methods have been employed for the synthesis of this compound crystals, including precipitation and gel diffusion techniques. Homogeneous precipitation is a preferred method for obtaining large, high-quality single crystals suitable for X-ray diffraction.

Homogeneous Precipitation Method:

-

Precursor Preparation: A solution of a soluble samarium salt, such as samarium(III) chloride (SmCl₃) or samarium(III) nitrate (B79036) (Sm(NO₃)₃), is prepared in deionized water.

-

Precipitating Agent: A solution of oxalic acid (H₂C₂O₄) is prepared.

-

Reaction: The oxalic acid solution is slowly added to the samarium salt solution with constant stirring. The precipitation of this compound occurs due to its low solubility.[1]

-

2SmCl₃ + 3H₂C₂O₄ → Sm₂(C₂O₄)₃↓ + 6HCl

-

-

Crystal Growth: The reaction mixture is aged for a period, allowing for the growth of well-defined crystals. The slow generation of the precipitating agent can also be achieved through the thermal decomposition of a precursor like oxamic acid to promote the growth of larger crystals.

-

Isolation and Purification: The resulting this compound crystals are isolated by filtration, washed with deionized water to remove any soluble impurities, and then dried.

Gel Diffusion Method:

This technique is also utilized for the growth of high-quality single crystals.

-

Gel Preparation: A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate.

-

Reactant Incorporation: One of the reactants, typically oxalic acid, is incorporated into the gel before it sets.

-

Diffusion: A solution of the other reactant, a soluble samarium salt, is carefully layered on top of the set gel.

-

Crystal Formation: The samarium ions diffuse slowly into the gel matrix, reacting with the oxalate ions to form crystals of this compound at various depths within the gel.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other crystallographic parameters are then refined to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound and the logical relationship of the key steps in the structure determination process.

Caption: Experimental workflow for this compound crystal structure analysis.

Caption: Logical flow of single-crystal X-ray diffraction analysis.

References

An In-Depth Technical Guide on the Solubility of Samarium Oxalate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of samarium oxalate (B1200264) in various aqueous solutions. Samarium oxalate (Sm₂(C₂O₄)₃), an inorganic salt of samarium and oxalic acid, is a key intermediate in the separation and purification of samarium, a rare earth element with growing importance in catalysis, ceramics, and medicine. A thorough understanding of its solubility is critical for optimizing these processes and for the development of novel samarium-based therapeutics.

Physicochemical Properties of this compound

Samarium(III) oxalate typically crystallizes as a decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O), appearing as yellow crystals. It is generally considered insoluble in water.[1]

Aqueous Solubility Data

The solubility of this compound is highly dependent on the composition of the aqueous medium, particularly its pH and the presence of complexing agents.

Solubility in Water

This compound is sparingly soluble in pure water. The solubility of samarium(III) oxalate decahydrate in water at 25°C is approximately 0.000054 g/100 mL.

Solubility Product (Ksp)

The dissolution of this compound in water can be represented by the following equilibrium:

Sm₂(C₂O₄)₃(s) ⇌ 2Sm³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) is a critical parameter for predicting the precipitation and dissolution behavior of this compound. A study by Chung et al. (1998) determined the Ksp for this compound.[2][3][4][5][6]

| Parameter | Value | Reference |

| Solubility Product (Ksp) | 1.1 x 10⁻²⁹ | [2][3][4][5][6] |

Solubility in Acidic Solutions

The solubility of this compound significantly increases in acidic solutions. This is due to the protonation of the oxalate ion (C₂O₄²⁻), which shifts the dissolution equilibrium to the right. The oxalate ion is the conjugate base of the weak acid, oxalic acid (H₂C₂O₄). In the presence of H⁺ ions, the following reactions occur:

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

By removing oxalate ions from the solution, these reactions drive the dissolution of more this compound.

The following table summarizes the solubility of this compound in nitric acid solutions of varying concentrations, as determined by Chung et al. (1998).[2][3][4][5][6]

| Nitric Acid Concentration (M) | This compound Solubility (mol/L) |

| 0.1 | 1.2 x 10⁻⁵ |

| 0.5 | 5.8 x 10⁻⁵ |

| 1.0 | 1.5 x 10⁻⁴ |

| 2.0 | 4.0 x 10⁻⁴ |

Solubility in the Presence of Complexing Agents

The solubility of this compound is also enhanced in the presence of complexing agents, which form soluble complexes with the samarium(III) ion. This is a key consideration in industrial processes and analytical methods.

In solutions containing an excess of oxalate ions, soluble samarium(III)-oxalate complexes can form, such as [Sm(C₂O₄)]⁺, [Sm(C₂O₄)₂]⁻, and [Sm(C₂O₄)₃]³⁻. The formation of these complexes can increase the overall solubility of this compound. The stability constant (β₁) for the formation of the [Sm(C₂O₄)]⁺ complex has been reported.[2][3][4][5][6]

| Complex | Stability Constant (log β₁) | Reference |

| [Sm(C₂O₄)]⁺ | 5.8 | [2][3][4][5][6] |

The solubility of this compound in solutions with varying oxalic acid concentrations is presented below.[2][3][4][5][6]

| Oxalic Acid Concentration (M) | This compound Solubility (mol/L) |

| 0.01 | 4.5 x 10⁻⁷ |

| 0.05 | 1.8 x 10⁻⁷ |

| 0.1 | 1.2 x 10⁻⁷ |

Citrate and ethylenediaminetetraacetic acid (EDTA) are powerful chelating agents that form stable, soluble complexes with samarium(III) ions, thereby increasing the solubility of this compound. The stability constants for some samarium(III) complexes are provided below.

| Ligand | Complex | Stability Constant (log K) | Reference |

| Citrate | Sm(Cit) | ~6-8 (estimated for lanthanides) | [1][7][8][9] |

| EDTA | Sm(EDTA)⁻ | 17.0 - 17.4 | [10] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of sparingly soluble salts like this compound. The choice of method depends on the specific conditions and the required accuracy.

Shake-Flask Method

This is a classic and reliable method for determining thermodynamic solubility.[11][12][13][14][15][16]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to the aqueous solution of interest (e.g., deionized water, acidic solution, or a solution containing a complexing agent) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Separate the solid phase from the saturated solution. This can be achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm).

-

Analysis: Accurately determine the concentration of samarium in the filtrate. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or -Mass Spectrometry (ICP-MS) are highly sensitive and suitable methods for this purpose.

-

Calculation: The solubility is then calculated from the measured samarium concentration.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Top 20 Journal of Industrial and Engineering Chemistry papers published in 1998 [scispace.com]

- 6. Solubility of Rare Earth Oxalate in Oxalic and Nitric Acid Media | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of stability constants of U(VI)-Fe(III)-citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citrate binding of Al3+ and Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Samarium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium oxalate (B1200264) (Sm₂(C₂O₄)₃), typically in its hydrated form, samarium oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O), is a key precursor in the synthesis of samarium oxide (Sm₂O₃) nanoparticles and other samarium compounds. The controlled thermal decomposition of this compound is a critical process in materials science and has implications in various fields, including catalysis, ceramics, and pharmaceuticals. Understanding the precise mechanism of this decomposition is paramount for controlling the morphology, particle size, and purity of the final samarium oxide product. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental protocols used for its characterization and presenting the quantitative data in a structured format.

Core Decomposition Pathway

The thermal decomposition of this compound decahydrate is a multi-step process that can be broadly categorized into three main stages:

-

Dehydration: The initial stage involves the removal of water molecules of crystallization. This process occurs in several overlapping steps.

-

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous this compound decomposes into an intermediate species.

-

Formation of Samarium Oxide: The intermediate species further decomposes to yield the final product, samarium(III) oxide.

The precise temperatures and the nature of the intermediate products can be influenced by experimental conditions such as heating rate and the composition of the atmosphere.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound, compiled from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Evolved Species |

| Dehydration | ||||

| Step 1 | Ambient - 150 | ~24.2 | Varies | H₂O |

| Anhydrous Oxalate Decomposition | ||||

| Step 2 | 350 - 450 | ~18.8 | Varies | CO, CO₂ |

| Intermediate Decomposition | ||||

| Step 3 | 450 - 720 | ~5.9 | Varies | CO₂ |

| Final Product | > 720 | - | - | Sm₂O₃ |

Note: Experimental values can vary depending on the specific experimental conditions such as heating rate and atmosphere.

Detailed Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques. The detailed methodologies for these key experiments are outlined below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with each decomposition step.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is typically used.

Methodology:

-

A small, accurately weighed sample of this compound decahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and DTA curve (temperature difference vs. temperature) are analyzed to identify the decomposition stages.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis.

-

The samples are then cooled to room temperature.

-

The solid residues are ground into a fine powder and mounted on a sample holder.

-

X-ray diffraction patterns are obtained using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The diffraction patterns are recorded over a range of 2θ angles.

-

The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during each decomposition step.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated capillary interface.

-

The experimental procedure for the TGA is followed as described above.

-

As the sample is heated and decomposes, the evolved gases are continuously transferred to the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio.

-

The ion currents for specific mass-to-charge ratios corresponding to expected gaseous products (e.g., m/z = 18 for H₂O, 28 for CO, 44 for CO₂) are monitored as a function of temperature.

-

The resulting ion current profiles are correlated with the mass loss steps observed in the TGA data to identify the evolved gases at each stage.

Visualizing the Decomposition Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Thermal Decomposition Pathway of this compound.

Caption: Experimental Workflow for Characterization.

Detailed Mechanism of Decomposition

The thermal decomposition of this compound decahydrate proceeds through a series of distinct, albeit sometimes overlapping, steps.

Stage 1: Dehydration

The initial mass loss, occurring at temperatures up to around 200°C, corresponds to the removal of the ten water molecules of crystallization. This process is endothermic and can occur in multiple steps, as indicated by multiple peaks in DTA or derivative thermogravimetry (DTG) curves. The general reaction for this stage is:

Sm₂(C₂O₄)₃·10H₂O(s) → Sm₂(C₂O₄)₃(s) + 10H₂O(g)

Stage 2: Decomposition of Anhydrous this compound

Once dehydrated, the anhydrous this compound is thermally unstable and begins to decompose in the temperature range of approximately 350°C to 450°C. This decomposition is a complex process involving the breakdown of the oxalate anion and results in the formation of an intermediate solid phase and the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). While the exact stoichiometry can vary, a proposed reaction is:

Sm₂(C₂O₄)₃(s) → Sm₂O₂(CO₃)(s) + CO(g) + CO₂(g)

The formation of an intermediate samarium oxycarbonate (Sm₂O₂(CO₃)) is consistent with the decomposition pathways observed for other rare earth oxalates.

Stage 3: Decomposition of the Intermediate

The intermediate oxycarbonate species is not stable at higher temperatures and decomposes further to form the final product, samarium(III) oxide. This final decomposition step typically occurs in the temperature range of 450°C to 720°C and involves the release of carbon dioxide.[1]

Sm₂O₂(CO₃)(s) → Sm₂O₃(s) + CO₂(g)

The final product, Sm₂O₃, is thermally stable at higher temperatures under the typical conditions of these experiments.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using a combination of thermoanalytical techniques. This guide provides the foundational knowledge of the decomposition mechanism, the quantitative data associated with the process, and the detailed experimental protocols required for its investigation. For researchers and professionals in materials science and drug development, a thorough understanding of this decomposition pathway is essential for the synthesis of high-purity samarium oxide with tailored properties. Further research may focus on the kinetic analysis of each decomposition step to gain even greater control over the synthesis process.

References

Spectroscopic Properties of Samarium(III) Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of samarium(III) oxalate (B1200264), a compound of interest in materials science and pharmaceutical research. This document details the characteristic spectroscopic signatures of samarium(III) oxalate, including its photoluminescence, vibrational, and absorption properties. The information is presented to be a valuable resource for researchers and professionals engaged in the study and application of lanthanide compounds.

Introduction to Samarium(III) Oxalate

Samarium(III) oxalate (Sm₂(C₂O₄)₃) is an inorganic salt formed between the trivalent samarium cation (Sm³⁺) and the oxalate anion (C₂O₄²⁻). It typically exists as a hydrated crystalline solid, most commonly as samarium(III) oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O).[1][2][3] The spectroscopic properties of this compound are largely dictated by the electronic transitions within the 4f orbitals of the samarium ion, which are shielded by the outer 5s and 5p electrons. This shielding results in sharp and well-defined absorption and emission lines, making spectroscopic analysis a powerful tool for its characterization.

The oxalate ligand plays a crucial role in the spectroscopic behavior of the complex. The coordination of the oxalate groups to the samarium ion influences the local symmetry of the metal center, which in turn affects the probabilities of the electronic transitions. Furthermore, the vibrational modes of the oxalate ligand and the water of hydration are readily observable in the infrared spectrum, providing structural insights.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for samarium(III) oxalate, compiled from various studies.

Photoluminescence Spectroscopy

The photoluminescence of samarium(III) oxalate is characterized by a series of sharp emission bands in the orange-red region of the visible spectrum. These emissions arise from transitions from the excited ⁴G₅/₂ level to lower-lying energy levels of the Sm³⁺ ion.

Table 1: Photoluminescence Emission Data for Samarium(III) Oxalate

| Emission Peak (nm) | Transition | Relative Intensity |

| ~560 | ⁴G₅/₂ → ⁶H₅/₂ | Medium |

| ~595 | ⁴G₅/₂ → ⁶H₇/₂ | Strong |

| ~643 | ⁴G₅/₂ → ⁶H₉/₂ | Strong |

Data compiled from studies on samarium-doped oxalate matrices, which are representative of the intrinsic properties of the Sm³⁺ ion in this coordination environment.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of samarium(III) oxalate reveals characteristic vibrational modes of the oxalate ligand and the water of crystallization. These bands provide information about the coordination environment of the oxalate group and the presence of hydrated water molecules.

Table 2: Key FTIR Vibrational Bands for Samarium(III) Oxalate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water molecules |

| ~1620 | Asymmetric C=O stretching of oxalate |

| ~1360 | Symmetric C-O stretching of oxalate |

| ~1315 | Symmetric C-O stretching + C-C stretching of oxalate |

| ~900 | C-C stretching of oxalate |

| ~800 | O-C=O bending of oxalate |

| ~500 | Sm-O stretching |

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of samarium(III) oxalate in the solid state is characterized by a strong absorption band in the UV region due to the oxalate ligand, and weaker, sharp f-f transitions of the Sm³⁺ ion at longer wavelengths.

Table 3: UV-Visible Absorption Data for Samarium(III) Oxalate

| Wavelength (nm) | Assignment |

| < 300 | Oxalate ligand-to-metal charge transfer (LMCT) |

| ~402 | ⁶H₅/₂ → ⁴F₇/₂ |

| ~417 | ⁶H₅/₂ → ⁶P₅/₂ |

| ~440 | ⁶H₅/₂ → ⁴G₉/₂ |

| ~464 | ⁶H₅/₂ → ⁴I₁₃/₂ |

| ~476 | ⁶H₅/₂ → ⁴I₁₁/₂ |

Note: The exact peak positions and intensities of the f-f transitions can be influenced by the crystal structure and hydration state.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of samarium(III) oxalate and its characterization using various spectroscopic techniques.

Synthesis of Samarium(III) Oxalate Decahydrate

A common method for the synthesis of samarium(III) oxalate is through precipitation from an aqueous solution.[1]

Materials:

-

Samarium(III) chloride (SmCl₃) or Samarium(III) nitrate (B79036) (Sm(NO₃)₃)

-

Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., (NH₄)₂C₂O₄)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare an aqueous solution of a soluble samarium(III) salt (e.g., 0.1 M SmCl₃).

-

Prepare a stoichiometric excess aqueous solution of oxalic acid or an oxalate salt (e.g., 0.3 M H₂C₂O₄).

-

Slowly add the samarium(III) salt solution to the oxalate solution while stirring continuously. A precipitate will form immediately.

-

Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete precipitation.

-

Allow the precipitate to settle, then collect it by filtration.

-

Wash the precipitate sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted reagents and excess water.

-

Dry the resulting samarium(III) oxalate decahydrate powder in a desiccator at room temperature.

Photoluminescence Spectroscopy

Instrumentation:

-

A fluorescence spectrophotometer equipped with a solid-state sample holder.

-

Excitation source (e.g., Xenon lamp).

-

Monochromators for excitation and emission wavelength selection.

-

A sensitive detector (e.g., a photomultiplier tube).

Sample Preparation:

-

The finely powdered samarium(III) oxalate is placed in a solid-state sample holder. The powder should be packed to ensure a flat and uniform surface for irradiation.

Data Acquisition:

-

Excitation Spectrum: The emission wavelength is fixed at one of the strong emission peaks of Sm³⁺ (e.g., 595 nm), and the excitation wavelength is scanned over a range (e.g., 350-500 nm) to identify the wavelengths of light that are most efficiently absorbed to produce the characteristic emission.

-

Emission Spectrum: The excitation wavelength is set to a value determined from the excitation spectrum (e.g., 402 nm). The emission is then scanned over a wavelength range (e.g., 500-700 nm) to record the characteristic emission peaks of samarium(III).

-

Instrument Parameters:

-

Excitation and emission slit widths: Typically set between 1 and 5 nm to balance signal intensity and resolution.

-

Scan speed: A moderate scan speed (e.g., 120 nm/min) is generally used.

-

Detector voltage: Adjusted to obtain an optimal signal-to-noise ratio without saturating the detector.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer.

-

A sample holder for solid samples (e.g., for KBr pellets).

-

A hydraulic press for pellet preparation.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any adsorbed water.

-

Grind a small amount of the samarium(III) oxalate sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 200-300 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the KBr pellet containing the samarium(III) oxalate sample in the spectrometer's sample holder.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Visible Absorption Spectroscopy

Instrumentation:

-

A UV-Visible spectrophotometer, preferably with a diffuse reflectance accessory for solid samples.

-

An integrating sphere is recommended for accurate measurements of solid powders.

Sample Preparation (Diffuse Reflectance):

-

The finely powdered samarium(III) oxalate sample is packed into a solid sample holder.

-

A non-absorbing, highly reflective material such as BaSO₄ or a calibrated white standard is used as a reference.

Data Acquisition:

-

Record a baseline spectrum using the reference material.

-

Replace the reference with the samarium(III) oxalate sample and record its diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The reflectance data (R) can be converted to absorbance-like units using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

Interpretation of Spectroscopic Data

The spectroscopic data presented in this guide provide a detailed fingerprint of samarium(III) oxalate. The sharp emission lines in the photoluminescence spectrum are characteristic of the f-f electronic transitions of the Sm³⁺ ion. The relative intensities of these peaks can be influenced by the local symmetry of the samarium ion, which is dictated by the coordination of the oxalate ligands.

The FTIR spectrum provides valuable information about the molecular structure of the compound. The positions and shapes of the carboxylate stretching bands of the oxalate ligand can indicate its coordination mode (e.g., bidentate, bridging). The broad band around 3400 cm⁻¹ is a clear indicator of the presence of water of hydration.

The UV-Visible absorption spectrum reveals both ligand-based and metal-based electronic transitions. The intense absorption in the UV region is attributed to a ligand-to-metal charge transfer (LMCT) from the oxalate to the samarium ion. The weaker, sharp peaks at longer wavelengths correspond to the forbidden f-f transitions of the Sm³⁺ ion. The analysis of these f-f transitions, often using theoretical frameworks like the Judd-Ofelt theory, can provide insights into the local environment of the samarium ion.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of samarium(III) oxalate, including quantitative data and experimental protocols for its analysis. The photoluminescence, FTIR, and UV-Visible spectra collectively offer a powerful suite of tools for the characterization of this important lanthanide compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with samarium(III) oxalate and related materials, facilitating a deeper understanding of its structure-property relationships and enabling its effective application in various scientific and technological fields.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Samarium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of samarium oxalate (B1200264), a topic of interest in materials science, coordination chemistry, and paramagnetism. This document synthesizes available data, details experimental methodologies for characterization, and presents visualizations to elucidate key concepts and workflows.

Introduction to the Magnetism of Samarium Oxalate

This compound, with the chemical formula Sm₂(C₂O₄)₃·10H₂O, is a paramagnetic salt. The magnetic properties of samarium compounds are of particular interest due to the relatively small energy separation between the ground state and the first excited state of the Sm³⁺ ion. This proximity of energy levels leads to a temperature-dependent magnetic susceptibility that deviates from the simple Curie Law behavior observed for many other paramagnetic materials. The study of the magnetic susceptibility of this compound provides valuable insights into the electronic structure and the influence of the crystalline environment on the magnetic properties of the samarium ion.

The temperature dependence of the magnetic susceptibility of this compound has been shown to closely follow the theoretical predictions for free Sm³⁺ ions, suggesting that the influence of the crystalline field is relatively small.

Quantitative Magnetic Data

The magnetic susceptibility of this compound has been experimentally determined over a range of temperatures. The data presented below is sourced from the work of S. S. Dharmatti (1957), which remains a key reference for this compound.

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) x 10⁶ (cm³/mol) |

| 12 | 1450 |

| 20 | 1200 |

| 50 | 950 |

| 100 | 800 |

| 150 | 750 |

| 200 | 725 |

| 250 | 700 |

| 300 | 680 |

Note: The data in this table is extracted and digitized from the graphical representation provided in the cited literature and should be considered approximate.

The energy difference between the ground state and the first excited state for the Sm³⁺ ion in this compound, as calculated from magnetic data, is approximately 1020 cm⁻¹[1].

Theoretical Framework: The Curie-Weiss Law

The magnetic susceptibility of many paramagnetic materials can be described by the Curie-Weiss law in the high-temperature region[2][3]:

χ = C / (T - θ)

Where:

-

χ is the magnetic susceptibility.

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant (or Weiss temperature) in Kelvin, which accounts for magnetic interactions between neighboring ions.

A plot of the inverse magnetic susceptibility (1/χ) versus temperature (T) is expected to be linear for a material that follows the Curie-Weiss law. The slope of this line is 1/C, and the T-intercept is θ. For this compound, the temperature dependence is more complex due to the small energy separation between multiplets, and the simple Curie-Weiss law may not be adequate to describe the behavior over the entire temperature range[1].

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a material like this compound requires precise and sensitive measurement techniques. Two primary methods, the Faraday method (a classic technique) and SQUID magnetometry (a modern, highly sensitive method), are detailed below.

Faraday Method

The Faraday method was utilized in the foundational studies of this compound's magnetic properties[1]. This technique is based on measuring the force exerted on a small sample when it is placed in a non-uniform magnetic field.

Methodology:

-

Sample Preparation: A small, powdered sample of this compound is carefully weighed and placed in a sample holder, typically made of a diamagnetic material.

-

Apparatus: The core of the apparatus is a sensitive balance from which the sample holder is suspended. The sample is positioned in a region of a strong, non-uniform magnetic field, usually generated by an electromagnet.

-

Measurement: The apparent weight of the sample is measured with the magnetic field off and then with the magnetic field on. The difference in weight is directly proportional to the magnetic susceptibility of the sample and the gradient of the magnetic field.

-

Calibration: The system is calibrated using a standard substance with a known magnetic susceptibility.

-

Temperature Control: For temperature-dependent measurements, the sample is enclosed in a cryostat or furnace, allowing for precise control of the sample temperature over a wide range.

Caption: Workflow for the Faraday Method.

SQUID (Superconducting Quantum Interference Device) Magnetometry

SQUID magnetometry is a highly sensitive technique used for measuring very small magnetic moments, making it ideal for characterizing paramagnetic materials like this compound[4].

Methodology:

-

Sample Preparation: A precisely weighed powder sample of this compound is placed in a gelatin capsule or a straw, which is then mounted in a sample holder.

-

Measurement Principle: The sample is moved through a set of superconducting detection coils. The movement of the magnetic sample induces a current in the coils, which is detected by the SQUID sensor. The SQUID is an extremely sensitive detector of magnetic flux.

-

Data Acquisition: The instrument measures the magnetic moment of the sample as a function of temperature and applied magnetic field.

-

Temperature and Field Control: The sample temperature can be varied over a wide range (typically from below 2 K to 400 K) with high precision. The magnetic field can also be precisely controlled.

-

Data Analysis: The raw data of magnetic moment is converted to magnetic susceptibility, taking into account the sample mass and molecular weight.

Caption: Workflow for SQUID Magnetometry.

Logical Relationship of Magnetic Properties

The magnetic properties of this compound are fundamentally linked to its electronic structure and the interactions between the samarium ions. The following diagram illustrates the relationship between these key concepts.

Caption: Relationship between factors influencing magnetic susceptibility.

Conclusion

The magnetic susceptibility of this compound presents a classic example of Van Vleck paramagnetism, arising from the unique electronic structure of the samarium(III) ion. Understanding its magnetic behavior requires consideration of thermally populated excited states, which leads to a characteristic temperature dependence of its magnetic susceptibility. The experimental determination of this property, historically performed using the Faraday method and now more commonly with SQUID magnetometry, provides crucial data for validating theoretical models of lanthanide magnetism. This guide serves as a foundational resource for professionals engaged in research and development involving paramagnetic lanthanide compounds.

References

An In-depth Technical Guide to the Core Properties of Samarium Oxalate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium oxalate (B1200264) decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O) is an inorganic compound belonging to the family of rare earth oxalates. These compounds are of significant interest due to their thermal, magnetic, and luminescent properties, which make them valuable precursors in the synthesis of rare earth oxides and other advanced materials. While direct applications in drug development are not yet established, the unique characteristics of samarium and the potential for nanoparticle formation from its salts warrant an exploration of its properties for professionals in the pharmaceutical sciences. This guide provides a comprehensive overview of the core physicochemical properties of samarium oxalate decahydrate, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, albeit indirect, relevance to the field of drug development.

Physicochemical Properties

This compound decahydrate is a white to yellowish crystalline powder. Its fundamental properties are summarized in the tables below for easy reference and comparison.

General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | Sm₂(C₂O₄)₃·10H₂O | |

| Molecular Weight | 744.93 g/mol | |

| Appearance | White to yellowish crystalline powder | |

| CAS Number | 7100-78-9 | |

| Solubility in Water | Generally considered insoluble. | The solubility of rare earth oxalates in water is very low. |

| Solubility in Acid | Soluble in acidic conditions. The solubility of rare earth oxalates in hydrochloric acid, nitric acid, and sulfuric acid decreases as the acidity decreases. |

Structural and Spectroscopic Properties

| Property | Description | Source(s) |

| Crystal Structure | Lighter lanthanide oxalates, from La to Ho, including this compound decahydrate, crystallize in the monoclinic system with the space group P2₁/c. They exhibit a layered honeycomb structure with cavities containing water molecules. | |

| Photoluminescence | Samarium(III) ions are known to exhibit photoluminescence. When doped into other oxalate matrices, Sm³⁺ ions show characteristic orange-red emission, with a prominent peak around 595 nm corresponding to the ⁴G₅/₂ → ⁶H₇/₂ transition. The Sm₂(C₂O₄)₃·10H₂O and Sm₂O₃ samples exhibit different photoluminescence spectra, which is relevant to the Sm³⁺ energy level structure of 4f electrons. | |

| FTIR Spectroscopy | The FTIR spectrum of oxalate compounds shows characteristic absorption bands. A prominent band between 1305-1325 cm⁻¹ is attributed to the O-C=O stretching vibration, and its position can be sensitive to the cation. The presence of water of crystallization is confirmed by a broad band around 3243 cm⁻¹ due to the symmetric and asymmetric stretching of the OH group. |

Experimental Protocols

Synthesis of this compound Decahydrate via Precipitation

This protocol is based on the general precipitation method for rare earth oxalates.

Objective: To synthesize this compound decahydrate from a soluble samarium salt and a precipitating agent.

Materials:

-

Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O)

-

Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) or Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), filter paper, drying oven.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of samarium(III) nitrate by dissolving the appropriate amount of Sm(NO₃)₃·6H₂O in deionized water.

-

Prepare a 0.15 M solution of ammonium oxalate by dissolving the appropriate amount of (NH₄)₂C₂O₄ in deionized water.

-

-

Precipitation:

-

Place the samarium nitrate solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the ammonium oxalate solution to the samarium nitrate solution. A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Filtration and Washing:

-

Filter the precipitate using a Büchner funnel and filter paper under vacuum.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Wash the precipitate with ethanol (B145695) to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered precipitate to a watch glass or petri dish.

-

Dry the product in a drying oven at a low temperature (e.g., 40-50 °C) to constant weight to obtain this compound decahydrate. Higher temperatures may lead to dehydration.

-

Caption: Workflow for the synthesis of this compound decahydrate.

Characterization Techniques

Objective: To study the thermal decomposition behavior of this compound decahydrate.

Methodology:

-

Place a small, accurately weighed amount of the synthesized this compound decahydrate (5-10 mg) into an alumina (B75360) crucible.

-

Place the crucible in the thermogravimetric analyzer.

-

Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature ranges of dehydration and decomposition, and the DSC curve to determine whether these processes are endothermic or exothermic. The thermal decomposition of lanthanum this compound shows a loss of water around 120°C, and carbon monoxide and carbon dioxide around 350-450°C.

Objective: To confirm the crystal structure and phase purity of the synthesized this compound decahydrate.

Methodology:

-

Grind a small amount of the dried sample into a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Scan the sample over a 2θ range of 10-80° using Cu Kα radiation.

-

Compare the resulting diffraction pattern with standard diffraction patterns for rare earth oxalates from the literature or databases to confirm the monoclinic structure.

Objective: To identify the functional groups present in this compound decahydrate.

Methodology:

-

Mix a small amount of the dried sample with potassium bromide (KBr) and press it into a pellet.

-

Alternatively, use an ATR-FTIR spectrometer and place the powder directly on the crystal.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the oxalate group (C=O and C-O stretching) and water of hydration (O-H stretching and H-O-H bending). The IR absorption spectrum of lanthanum this compound shows a broad, intense peak at 3300 cm⁻¹ (asymmetric and symmetric OH stretching) and a peak at 1630 cm⁻¹ (HOH bending), confirming the presence of water of crystallization. Peaks at 1380 cm⁻¹ and a more intense one at 1320 cm⁻¹ are attributed to the symmetric stretching of CO₂. The sharp peak at 810 cm⁻¹ is due to the in-plane deformation of CO₂ and metal-oxygen bonds.

Objective: To characterize the luminescent properties of this compound decahydrate.

Methodology:

-

Place a small amount of the powdered sample in a sample holder for a spectrofluorometer.

-

Excite the sample with a suitable wavelength in the UV or near-UV range.

-

Record the emission spectrum, typically in the visible range (e.g., 500-700 nm).

-

Identify the characteristic emission peaks of the Sm³⁺ ion. The emission spectra of samarium complexes typically show peaks around 561, 596, and 643 nm, which are assigned to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂ transitions, respectively.

Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process. Upon heating, it first loses its ten water molecules in a stepwise manner. Following dehydration, the anhydrous this compound decomposes directly to samarium(III) oxide (Sm₂O₃), carbon monoxide (CO), and carbon dioxide (CO₂).

The overall decomposition reaction is: Sm₂(C₂O₄)₃·10H₂O(s) → Sm₂O₃(s) + 3CO(g) + 3CO₂(g) + 10H₂O(g)

Caption: Thermal decomposition pathway of this compound decahydrate.

Relevance to Drug Development

While this compound decahydrate is not directly used as a therapeutic agent, the broader context of samarium and lanthanide compounds in medicine provides a rationale for its study by drug development professionals.

-

Samarium-153: The radioisotope Samarium-153 is the active component in the FDA-approved drug Quadramet™ (Samarium-153 lexidronam), which is used for the palliation of bone pain from metastatic cancers. This highlights the biological compatibility and therapeutic potential of samarium.

-

Nanoparticle Drug Delivery: There is growing interest in using lanthanide-based nanoparticles for drug delivery and bioimaging due to their unique luminescent and magnetic properties. This compound can serve as a precursor for the synthesis of samarium oxide nanoparticles with controlled size and morphology. These nanoparticles could potentially be functionalized to carry therapeutic payloads.

-

Oxalate as a Ligand: Oxalate is a versatile ligand that can form stable complexes with various metal ions. The study of this compound provides insights into the coordination chemistry of samarium, which is crucial for designing novel samarium-based therapeutic or diagnostic agents with improved stability and bioavailability.

-

Antiproliferative Activity: Some samarium(III) complexes have demonstrated potent antiproliferative activity against cancer cell lines. Understanding the fundamental properties of simple samarium salts like the oxalate is a foundational step in the rational design of more complex and effective therapeutic compounds.

Caption: Potential relevance of this compound to drug development.

Conclusion

This compound decahydrate is a well-defined inorganic compound with interesting physicochemical properties. While its direct application in the pharmaceutical field is not currently established, its role as a precursor for samarium-based nanomaterials and the proven therapeutic efficacy of other samarium compounds make it a relevant subject of study for researchers in drug development. A thorough understanding of its synthesis, characterization, and thermal behavior is essential for exploring its potential in creating novel drug delivery systems, imaging agents, and therapeutic complexes. The detailed protocols and data presented in this guide aim to facilitate further research and development in this promising area.

A Technical Guide to the Chemical Synthesis of Samarium Oxalate Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core methodologies for the chemical synthesis of samarium oxalate (B1200264) precursors, critical intermediates in the production of high-purity samarium oxide and other samarium compounds. The guide details prevalent synthesis techniques, including direct precipitation and precipitation stripping, offering comprehensive experimental protocols for each. Furthermore, it touches upon alternative methods like hydrothermal and solvothermal synthesis for the generation of nanostructured samarium oxalate. Key synthesis parameters and their influence on precursor characteristics are summarized in tabular format for ease of comparison. To elucidate the experimental workflows, this guide incorporates diagrams generated using Graphviz (DOT language), providing clear visual representations of the synthesis pathways. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and thorough understanding of this compound precursor synthesis.

Introduction

Samarium (Sm), a rare earth element, and its compounds are integral to a wide array of advanced applications, including catalysis, high-performance magnets, and increasingly, in the biomedical and pharmaceutical fields. The synthesis of high-purity samarium-based materials often begins with the preparation of a suitable precursor, with this compound (Sm₂(C₂O₄)₃·nH₂O) being a prominent choice. The physical and chemical properties of the final samarium product, such as particle size, morphology, and purity, are intrinsically linked to the characteristics of the oxalate precursor. Therefore, precise control over the synthesis of this compound is paramount.

This guide focuses on the primary chemical routes for synthesizing this compound precursors, providing detailed methodologies and quantitative data to aid researchers in the lab.

Synthesis Methodologies

The most common and scalable methods for the synthesis of this compound precursors are based on precipitation from an aqueous solution. These can be broadly categorized into direct precipitation and precipitation stripping. Alternative methods, such as hydrothermal and solvothermal synthesis, offer pathways to novel morphologies and particle sizes.

Direct Precipitation

Direct precipitation is a straightforward and widely used method for synthesizing this compound. This technique involves the reaction of a soluble samarium salt, typically samarium nitrate (B79036) (Sm(NO₃)₃), with a precipitating agent, most commonly oxalic acid (H₂C₂O₄), in an aqueous solution.

-

Preparation of Reactant Solutions:

-

Prepare a samarium nitrate solution by dissolving a specific amount of samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) in deionized water.

-

Prepare an oxalic acid solution by dissolving a stoichiometric or slight excess of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water.

-

-

Precipitation:

-

In a beaker equipped with a magnetic stirrer, add the samarium nitrate solution.

-

While stirring continuously, slowly add the oxalic acid solution to the samarium nitrate solution. A white precipitate of this compound will form immediately.

-

The reaction is typically carried out at room temperature.

-

-

Aging and pH Adjustment:

-

Continue stirring the suspension for a defined period (e.g., 1-2 hours) to allow for crystal growth and maturation (aging).

-

The pH of the solution is a critical parameter influencing the morphology and purity of the precipitate.[1][2] The optimal pH for the precipitation of rare earth oxalates is generally in the acidic range, typically between 1.5 and 2.0.[3] Adjust the pH as needed using a dilute acid (e.g., HNO₃) or base (e.g., NH₄OH).

-

-

Filtration and Washing:

-

Separate the this compound precipitate from the solution by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products.

-

Subsequently, wash the precipitate with ethanol (B145695) to facilitate drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-110°C) until a constant weight is achieved.[4] The final product is typically this compound decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O).[5]

-

References

The Stoichiometry of Samarium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stoichiometry of samarium oxalate (B1200264), a key precursor in the synthesis of samarium-based materials. This document details the synthesis, characterization, and thermal decomposition of samarium oxalate, with a focus on its hydrated form, samarium(III) oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O). The information presented is intended to support research and development activities in materials science and drug development where precise control of stoichiometry is critical.

Chemical and Physical Properties

Samarium(III) oxalate is an inorganic compound with the chemical formula Sm₂(C₂O₄)₃.[1] It is a yellow, crystalline solid that is insoluble in water.[1] The most common form is the decahydrate, Sm₂(C₂O₄)₃·10H₂O.[1]

Table 1: Physical and Chemical Properties of Samarium(III) Oxalate

| Property | Value |

| Chemical Formula | Sm₂(C₂O₄)₃ (anhydrous)[1] |

| Sm₂(C₂O₄)₃·10H₂O (decahydrate)[1] | |

| Molar Mass | 564.77 g/mol (anhydrous)[2] |

| 744.93 g/mol (decahydrate)[3] | |

| Appearance | Yellow crystals[1] |

| Solubility in water | Insoluble[1] |

Synthesis of Samarium(III) Oxalate Decahydrate

The synthesis of samarium(III) oxalate decahydrate is typically achieved through a precipitation reaction between a soluble samarium(III) salt, such as samarium(III) nitrate (B79036) (Sm(NO₃)₃) or samarium(III) chloride (SmCl₃), and an oxalic acid (H₂C₂O₄) solution.[1][4]

Experimental Protocol: Precipitation Method

This protocol describes a typical laboratory-scale synthesis of samarium(III) oxalate decahydrate.

Materials:

-

Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonia (B1221849) solution (for pH adjustment)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a samarium(III) nitrate solution: Dissolve a stoichiometric amount of samarium(III) nitrate hexahydrate in deionized water in a beaker.

-

Prepare an oxalic acid solution: In a separate beaker, dissolve a 1.5-fold molar excess of oxalic acid dihydrate in deionized water.

-

Precipitation: While stirring the samarium(III) nitrate solution vigorously, slowly add the oxalic acid solution. A yellow precipitate of samarium(III) oxalate decahydrate will form immediately. The reaction is: 2Sm(NO₃)₃ + 3H₂C₂O₄ + 10H₂O → Sm₂(C₂O₄)₃·10H₂O↓ + 6HNO₃.

-

pH Adjustment: Adjust the pH of the suspension to between 3 and 4 using a dilute ammonia solution to ensure complete precipitation.[4]

-

Digestion: Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to digest and the particle size to increase.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts.

-

Drying: Dry the resulting samarium(III) oxalate decahydrate powder in a drying oven at a temperature below 80°C to avoid premature dehydration.

Caption: Synthesis workflow for this compound.

Thermal Decomposition of Samarium(III) Oxalate Decahydrate

The thermal decomposition of samarium(III) oxalate decahydrate is a multi-step process that ultimately yields samarium(III) oxide (Sm₂O₃), a technologically important material.[4] The stoichiometry of each decomposition step can be elucidated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Stepwise Decomposition

The decomposition proceeds through two main stages: dehydration followed by the decomposition of the anhydrous oxalate.

-

Dehydration: The ten water molecules are removed in several overlapping steps. The exact temperatures for the removal of specific numbers of water molecules can vary depending on the heating rate and atmosphere. Generally, the bulk of the water is lost at temperatures around 120-200°C.[3]

-

Decomposition of Anhydrous Oxalate: The anhydrous this compound (Sm₂(C₂O₄)₃) is thermally unstable and decomposes to samarium(III) oxide. This process involves the formation of intermediate carbonate or oxycarbonate species and the release of carbon monoxide (CO) and carbon dioxide (CO₂). The final conversion to Sm₂O₃ is typically complete by 650-700°C.[5]

The overall decomposition reaction is: Sm₂(C₂O₄)₃·10H₂O(s) → Sm₂O₃(s) + 3CO(g) + 3CO₂(g) + 10H₂O(g)

Table 2: Thermal Decomposition Data for Sm₂(C₂O₄)₃·10H₂O

| Temperature Range (°C) | Process | Gaseous Products | Solid Product |

| ~80 - 250 | Dehydration | H₂O | Sm₂(C₂O₄)₃ |

| ~350 - 500 | Initial Decomposition | CO, CO₂ | Intermediate Carbonates/Oxycarbonates |

| ~500 - 700 | Final Decomposition | CO₂ | Sm₂O₃ |

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of samarium(III) oxalate decahydrate using TGA.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried samarium(III) oxalate decahydrate powder into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Thermal Program: Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to identify the temperature ranges and percentage weight loss for each decomposition step. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

Caption: Thermal decomposition of this compound.

Characterization Techniques

Beyond TGA and DTA, several other analytical techniques are crucial for confirming the stoichiometry and characterizing the physical properties of synthesized this compound.

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the this compound hydrate.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

-

Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the ratio of samarium to oxalate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the oxalate group and water molecules.

This guide provides a foundational understanding of the stoichiometry of this compound, essential for its application in various fields of research and development. The provided protocols offer a starting point for the synthesis and analysis of this important precursor material.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Samarium Oxalate via Precipitation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of samarium oxalate (B1200264) through the precipitation method. Samarium-based compounds are of growing interest in various fields, including catalysis, ceramics, and as precursors for the synthesis of other samarium-containing materials. The precipitation method offers a straightforward and scalable approach for producing samarium oxalate with controlled properties.

I. Introduction

This compound (Sm₂(C₂O₄)₃) is an inorganic compound that is typically isolated as a hydrated salt, most commonly as this compound decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O)[1]. The precipitation method is a widely employed technique for its synthesis, involving the reaction of a soluble samarium salt with an oxalic acid or oxalate salt solution. This process leads to the formation of a solid precipitate of this compound, which can then be isolated. The physical and chemical properties of the resulting this compound, such as particle size and morphology, can be tailored by controlling the reaction conditions, including pH, temperature, and reactant concentrations[1][2].

II. Experimental Protocols

This section details the protocol for the synthesis of this compound by direct precipitation from an aqueous solution.

A. Materials and Equipment

-

Materials:

-

Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O) or Samarium(III) chloride (SmCl₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (for pH adjustment, optional)

-

Nitric acid or Hydrochloric acid (for pH adjustment, optional)

-

-

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

B. Protocol: Direct Aqueous Precipitation

-

Preparation of Reactant Solutions:

-

Prepare a samarium salt solution by dissolving a calculated amount of a samarium salt (e.g., samarium nitrate) in deionized water.

-

Prepare an oxalic acid solution by dissolving oxalic acid in deionized water.

-

-

Precipitation Reaction:

-